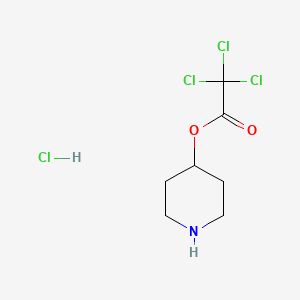

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride

描述

属性

IUPAC Name |

piperidin-4-yl 2,2,2-trichloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl3NO2.ClH/c8-7(9,10)6(12)13-5-1-3-11-4-2-5;/h5,11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRAFFPOPQWEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C(Cl)(Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride (CAS Number: 1219948-49-8) is a synthetic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₁Cl₄NO₂

- Molecular Weight : 282.98 g/mol

- Structure : The compound features a piperidine ring substituted with a trichloroacetate group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Interaction : It can interact with neurotransmitter receptors, potentially modulating synaptic transmission and neuronal activity.

- Cell Signaling Modulation : By affecting signaling pathways, it may alter gene expression and cellular responses to stimuli.

Antioxidant Activity

Research indicates that piperidine derivatives exhibit free radical scavenging properties. In studies assessing the ability to scavenge reactive nitrogen species (RNS), compounds similar to this compound demonstrated significant antioxidant effects. For example, certain derivatives showed over 25% capture of radical species at specific concentrations .

Anticancer Activity

The anticancer potential of piperidine derivatives has been well-documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the growth inhibition concentrations (GI50) were determined for several derivatives against cell lines such as U251 (glioma) and MCF7 (breast cancer). The results indicated that some derivatives had selective indexes (SI) suggesting they were more toxic to cancer cells than to normal cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro tests revealed its effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated potent activity against pathogens like Staphylococcus aureus and Candida albicans. Additionally, the compound showed promising results in reducing biofilm formation compared to standard antibiotics .

Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A study involving derivatives similar to this compound demonstrated their ability to inhibit cancer cell growth significantly across multiple histological types.

- Infection Control : Research on antimicrobial properties revealed that these compounds could serve as effective agents against resistant bacterial strains, offering a potential avenue for developing new antibiotics.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₅Cl₄NO₂

- Molecular Weight : Approximately 311.033 g/mol

- Functional Groups : Piperidine ring and trichloroacetate moiety

The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Medicinal Chemistry

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is primarily explored for its potential therapeutic applications. Notably:

- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interference with cellular signaling pathways, although specific targets remain to be elucidated.

- Drug Development : Its structure allows it to serve as a precursor for synthesizing pharmaceutical agents aimed at treating various diseases, particularly cancer.

Biochemical Studies

The compound is utilized in biochemical research to investigate interactions between piperidine derivatives and biological systems. This includes:

- Enzyme Inhibition Studies : Understanding how the compound interacts with enzymes can provide insights into its potential as a drug candidate .

- Receptor Binding Studies : The ability of the compound to bind with specific receptors can be explored to assess its pharmacological effects.

Organic Synthesis

In synthetic organic chemistry, this compound serves as:

- Reagent : It is used as a building block for synthesizing more complex molecules due to its reactive trichloroacetate group.

- Intermediate : The compound can be involved in various substitution reactions, leading to the formation of derivatives with diverse functionalities .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of the compound revealed that it significantly reduced the viability of several cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of apoptosis through modulation of apoptosis-related proteins.

This study underscores the potential of this compound as a candidate for further development in cancer therapy.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes demonstrated:

- Target Enzyme : Protein kinase C

- Outcome : The compound exhibited competitive inhibition, suggesting its utility in modulating enzyme activity for therapeutic purposes.

These findings highlight the importance of understanding the biochemical interactions of this compound for potential drug development.

相似化合物的比较

Structural and Functional Comparisons

The table below highlights key differences between 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride and structurally related compounds:

Key Observations

- However, the latter’s triethylplumbyl group introduces heavy-metal toxicity, limiting biomedical applications . Piperidine derivatives like Donepezil Hydrochloride and 4-(Diphenylmethoxy)piperidine HCl prioritize nitrogen’s basicity for CNS drug design, whereas the target compound’s ester group may favor metabolic instability or prodrug applications .

- Physicochemical Properties: The hydrochloride salt in the target compound and Donepezil enhances water solubility, critical for oral bioavailability. In contrast, Ethyl 2-(piperidin-4-yl)acetate’s ester group limits aqueous solubility but improves lipid membrane penetration .

- Applications: Pharmaceuticals: Donepezil’s piperidine core and aromatic substituents enable acetylcholinesterase inhibition, a feature absent in the target compound. However, the latter’s trichloroacetate group could serve as a leaving group in prodrug designs . Industrial Use: Triethylplumbyl 2,2,2-trichloroacetate’s lead content restricts it to non-biological applications, whereas the target compound’s lack of heavy metals broadens its utility .

准备方法

Esterification of 4-Piperidinol with Trichloroacetic Acid Derivatives

The primary route to 4-piperidinyl 2,2,2-trichloroacetate involves esterification of 4-piperidinol with trichloroacetic acid or its reactive derivatives such as trichloroacetyl chloride or trichloroacetic anhydride. The reaction typically proceeds under mild conditions with a base or acid catalyst to promote ester bond formation.

- Reagents: 4-Piperidinol, trichloroacetyl chloride or trichloroacetic anhydride

- Catalysts: Pyridine or triethylamine often used to neutralize released HCl and drive the reaction forward.

- Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis.

- Conditions: Low to ambient temperature to prevent decomposition of sensitive groups.

This method is supported by analogous esterification protocols for trichloroacetates in the literature, where the use of trichloroacetyl chloride with pyridine at 0–25 °C yields high-purity esters.

Formation of Hydrochloride Salt

After esterification, the free base form of 4-piperidinyl 2,2,2-trichloroacetate is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as methanol or 1,4-dioxane.

- Procedure: Addition of HCl solution (e.g., 4 M in 1,4-dioxane) to the ester solution at room temperature.

- Duration: Typically 1–2 hours stirring.

- Isolation: Concentration under reduced pressure followed by precipitation or extraction yields the hydrochloride salt.

- Yield: High yields (~90–95%) reported for similar piperidine hydrochloride salts.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Outcome / Yield | Notes |

|---|---|---|---|

| 1 | 4-Piperidinol + Trichloroacetyl chloride + Pyridine in DCM, 0–25 °C, 2 h | 4-Piperidinyl 2,2,2-trichloroacetate (free base), ~85% yield | Controlled addition to avoid side reactions |

| 2 | Treatment with 4 M HCl in 1,4-dioxane, room temperature, 2 h | 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride, ~90% yield | Salt precipitation or extraction for purification |

Analytical and Purification Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity and monitor reaction progress.

- Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and molecular weight.

- Purification: Column chromatography or recrystallization from suitable solvents ensures removal of impurities.

Summary Table of Preparation Methods

| Preparation Stage | Reagents / Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Esterification | 4-Piperidinol + Trichloroacetyl chloride + Pyridine, DCM, 0–25 °C | 80–85 | Anhydrous conditions critical |

| Hydrochloride Salt Formation | Ester + 4 M HCl in 1,4-dioxane, RT, 2 h | 90–95 | Improves stability and isolation |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-piperidinol with trichloroacetic acid derivatives. Optimize reaction conditions by varying solvents (e.g., dichloromethane or THF) and catalysts (e.g., HOBt/DCC coupling agents). Hydrochloride salt formation is achieved via HCl gas or aqueous HCl addition, followed by recrystallization from ethanol/ether mixtures . Monitor reaction progress via TLC or HPLC to ensure completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm piperidinyl proton environments (δ 1.5–3.5 ppm) and trichloroacetate carbonyl signals (δ 165–170 ppm) .

- FTIR : Identify ester C=O stretching (~1740 cm) and NH vibrations (~2500 cm) from the hydrochloride salt .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H], with chlorine isotopic patterns confirming trichloroacetate groups .

Q. How should researchers purify this compound and assess its purity?

- Methodological Answer : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Assess purity using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 210–230 nm). For hygroscopic hydrochloride salts, store under inert gas (argon) and use Karl Fischer titration to monitor moisture content .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to the trichloroacetate ester. Store at –20°C in airtight, desiccated containers. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., ester cleavage) via LC-MS .

Advanced Research Questions

Q. How can crystallography techniques resolve the crystal structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water. Collect X-ray diffraction data (Mo-Kα radiation) and refine using SHELXL. Focus on hydrogen bonding between the hydrochloride NH and trichloroacetate carbonyl oxygen. Validate thermal parameters (U) and residual electron density maps to confirm structural integrity .

Q. What computational methods are suitable for studying its reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution and reactive sites (e.g., ester carbonyl) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging SMILES/InChI descriptors for ligand preparation .

Q. How can contradictions in spectroscopic or analytical data be resolved during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For ambiguous mass spectrometry fragments, compare with in silico fragmentation tools (e.g., CFM-ID). If crystallographic data conflicts with solution-phase NMR, consider conformational flexibility or solvent effects .

Q. What strategies are effective for exploring structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Synthesize analogs by modifying the piperidinyl substituents or replacing trichloroacetate with other esters. Test biological activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ values, logP). Use QSAR models to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。